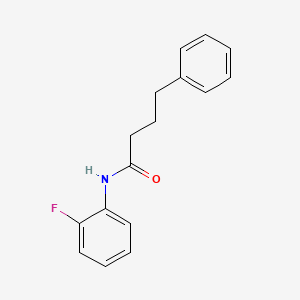

N-(2-fluorophenyl)-4-phenylbutanamide

Beschreibung

N-(2-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and metabolic stability. Legislative documents indicate that misidentification of similar compounds has prompted corrective actions, underscoring the need for precise structural characterization .

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKKIWZUOCKJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-phenylbutanamide typically involves the reaction of 2-fluoroaniline with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.

Types of Reactions:

Oxidation: N-(2-fluorophenyl)-4-phenylbutanamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where the fluorine atom or the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Compounds with different functional groups replacing the fluorine or amide group.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-4-phenylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Implications

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name (IUPAC or Common) | Substituents on Phenyl Ring | Additional Functional Groups | Molecular Weight (g/mol) | Key Notes |

|---|---|---|---|---|

| N-(2-fluorophenyl)-4-phenylbutanamide | 2-fluoro | Phenylbutanamide | Not reported | Target compound; ortho-F substitution |

| 4-Methoxybutyrylfentanyl (DEA Report) | 4-methoxy | Piperidinyl, phenethyl | Not reported | Opioid analog; regulated substance |

| N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | 5-amino-2-fluoro | Dichlorophenoxy | 357.21 | Increased polarity due to amino group |

| N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide | 2-amino-4-fluoro | Dimethylamino | 239.29 | Enhanced basicity; potential CNS activity |

| Para-methoxybutyryl fentanyl (Legislative Correction) | 4-methoxy | Piperidinyl, phenethyl | Not reported | Controlled substance analog |

Key Observations

Substituent Position Effects: The ortho-fluorine in the target compound may reduce metabolic oxidation compared to para-substituted analogs (e.g., 4-methoxybutyrylfentanyl) .

Pharmacophore Variations: Compounds with piperidinyl-phenethyl moieties (e.g., fentanyl analogs) exhibit high opioid receptor affinity, whereas the target compound lacks this feature, suggesting divergent pharmacological targets . The dimethylamino group in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide may confer basicity, influencing receptor interactions or solubility .

Regulatory and Safety Considerations :

- Legislative documents highlight frequent misidentification of phenylbutanamide derivatives as controlled substances (e.g., para-methoxybutyryl fentanyl), emphasizing the need for precise analytical characterization .

- The absence of a piperidine ring in the target compound may exempt it from certain regulatory controls applicable to opioid analogs .

Research Findings and Data Analysis

Physicochemical Properties

- Lipophilicity : Fluorine and methoxy substituents enhance lipophilicity, favoring membrane permeability. For example, 4-methoxybutyrylfentanyl’s logP is likely higher than the target compound’s due to the para-methoxy group .

- Metabolic Stability : Ortho-substituted fluorine may hinder cytochrome P450-mediated degradation compared to unsubstituted analogs, as seen in other fluorinated pharmaceuticals .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.